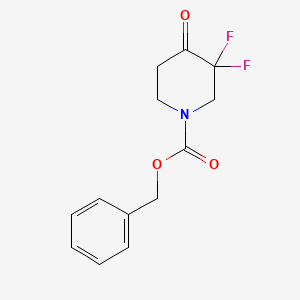

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

描述

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS: 2375195-99-4) is a fluorinated piperidine derivative with the molecular formula C₁₃H₁₅F₂NO₄ and a molecular weight of 287.26 g/mol . It exists as a hydrate, which may influence its solubility and stability. The compound is characterized by a piperidine ring substituted with two fluorine atoms at the 3-position, a ketone group at the 4-position, and a benzyloxycarbonyl (Cbz) protecting group at the 1-position.

属性

IUPAC Name |

benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NO3/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYASFDYICUYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with difluoromethyl ketones under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The difluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amines, thiols.

科学研究应用

Chemistry

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate serves as a building block in the synthesis of complex molecules. It is particularly valuable in pharmaceutical development, where it can be used to create new drug candidates or modify existing ones .

Biology

Research is ongoing to understand the biological activity of this compound. It has been studied for its potential effects on various enzymes and receptors , which could lead to insights into its mechanism of action and therapeutic applications. Interaction studies focus on its binding affinities to specific targets, which are crucial for elucidating its biological effects.

Medicine

The compound is being investigated for its potential as a therapeutic agent , especially in treating neurological disorders. Preliminary studies suggest that it may influence pathways related to neuroprotection or neurodegeneration.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes. Its unique properties make it suitable for industrial applications where specific chemical characteristics are required .

Case Study 1: Pharmaceutical Development

A recent study explored the use of this compound in synthesizing novel γ-lactams. The research highlighted its efficiency as a catalyst in reactions involving nickel, demonstrating good substrate tolerance and reaction efficiency.

Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings suggested that this compound might modulate enzyme activity, offering potential avenues for drug development targeting metabolic disorders.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecule synthesis |

| Biology | Studied for enzyme/receptor interactions |

| Medicine | Potential therapeutic agent for neurological disorders |

| Industry | Used as an intermediate in specialty chemical production |

作用机制

The mechanism of action of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and oxo groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate:

Benzyl 4,4-difluoropiperidine-1-carboxylate (CAS: 1226495-16-4)

- Substitutions : Difluoro groups at the 4-position instead of 3,3-difluoro; lacks the 4-oxo group.

- Molecular Weight : 255.25 g/mol.

- The 4,4-difluoro substitution may alter ring conformation compared to the 3,3-difluoro analogue .

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS: 845256-59-9)

- Substitutions : Single fluorine at the 3-position instead of two.

- Molecular Weight : 251.25 g/mol.

- Key Differences: The monofluoro substitution reduces steric and electronic effects compared to the difluoro analogue. This may impact binding affinity in medicinal chemistry applications or alter metabolic stability .

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (CAS: 473838-66-3)

- Substitutions : Methyl groups replace fluorine atoms at the 3-position.

- Molecular Weight : 275.32 g/mol.

- The lack of fluorine may reduce metabolic resistance in vivo .

Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1334417-71-8)

- Substitutions : Additional ethoxy-oxoethyl group at the 4-position.

- Molecular Weight : 357.34 g/mol.

- Key Differences : The ethoxy-oxoethyl side chain introduces a reactive ester group, enabling further functionalization. This compound may exhibit increased hydrophobicity compared to the simpler 4-oxo derivative .

Physicochemical and Functional Comparisons

| Compound (CAS) | Molecular Weight | Substitutions | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 2375195-99-4 (Target) | 287.26 | 3,3-difluoro, 4-oxo | Ketone, Cbz, Fluorine | Drug intermediates, enzyme inhibitors |

| 1226495-16-4 | 255.25 | 4,4-difluoro | Cbz, Fluorine | Fluorinated scaffolds for PET ligands |

| 845256-59-9 | 251.25 | 3-fluoro, 4-oxo | Ketone, Cbz, Fluorine | Reactive intermediates in synthesis |

| 473838-66-3 | 275.32 | 3,3-dimethyl, 4-oxo | Ketone, Cbz, Methyl | Sterically hindered catalysts |

| 1334417-71-8 | 357.34 | 3,3-difluoro, 4-ester | Ester, Cbz, Fluorine | Prodrug development, esterase probes |

Key Observations:

Fluorine vs.

Ketone vs. Ester Groups : The 4-oxo group in the target compound offers a reactive site for reductions (e.g., to alcohols) or nucleophilic additions, while the ester in CAS 1334417-71-8 provides hydrolytic lability for prodrug strategies .

生物活性

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention for its unique chemical structure and potential biological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

- Molecular Formula : CHFN\O

- Molecular Weight : Approximately 269.24 g/mol

- Functional Groups : The presence of difluorinated groups significantly alters its chemical reactivity and biological activity compared to other piperidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound is believed to exhibit inhibitory or modulatory effects on various biological pathways, which can be beneficial in therapeutic contexts.

Potential Mechanisms Include:

- Dopamine Receptor Modulation : Research has indicated that piperidine derivatives can act as antagonists for dopamine receptors, particularly D4R, which is implicated in neurological disorders such as Parkinson's disease .

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, influencing processes such as inflammation and pain response .

Antagonistic Properties

This compound has been studied for its potential as a selective antagonist for dopamine receptors. In vitro studies have shown that modifications in the piperidine structure can enhance receptor selectivity and potency .

Case Studies

- Dopamine D4 Receptor Antagonism : A study reported the discovery of new piperidine scaffolds that showed significant antagonistic activity against the D4 receptor. Compounds similar to Benzyl 3,3-difluoro-4-oxopiperidine demonstrated improved stability and selectivity compared to previously known antagonists .

- Inflammatory Disease Models : In preclinical models, derivatives of this compound exhibited anti-inflammatory effects, suggesting potential applications in treating conditions associated with chronic inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and properties of this compound compared to similar compounds:

| Compound Name | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|

| This compound | 269.24 g/mol | D4R antagonist | Enhanced stability and selectivity |

| Benzyl 3-amino-4-oxopiperidine-1-carboxylate | 245.27 g/mol | Moderate D4R activity | Less selective than difluorinated variant |

| Benzyl 3-methyl-4-oxopiperidine-1-carboxylate | 253.28 g/mol | Low D4R activity | Structural similarity but reduced efficacy |

常见问题

Q. What are the established synthetic routes for Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves introducing fluorine atoms into the piperidine ring followed by carboxylation. A common approach is:

- Step 1 : Start with 4-oxopiperidine. Fluorination at the 3,3-positions can be achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature).

- Step 2 : Protect the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the pure product.

Key Considerations : - Monitor fluorination efficiency via NMR.

- Optimize stoichiometry to avoid over-fluorination or side reactions.

- Yield improvements (~60–75%) are achieved by slow addition of fluorinating agents and rigorous exclusion of moisture .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- and NMR : Confirm the presence of difluoro groups (split signals in NMR) and the benzyl ester (aromatic protons at ~7.3 ppm, CHO at ~5.1 ppm).

- IR Spectroscopy : Verify the carbonyl stretch (C=O) at ~1700–1750 cm and C-F stretches at ~1100–1200 cm.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na]) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereochemistry and fluorine placement. Use SHELXTL or similar software for refinement .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators if handling powders in unventilated areas.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste.

- Storage : Keep in a dark, dry environment at 2–8°C under nitrogen to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do the 3,3-difluoro substituents influence the compound’s electronic and steric properties in reactions?

Methodological Answer:

- Electronic Effects : The electronegative fluorine atoms withdraw electron density via inductive effects, polarizing the adjacent carbonyl group and increasing its electrophilicity. This enhances reactivity in nucleophilic acyl substitutions.

- Steric Effects : The difluoro groups create a rigid, planar geometry at C3, potentially hindering axial attack in stereoselective reactions.

- Analytical Validation : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and compare with non-fluorinated analogs. Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without fluorine) can quantify these effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Triangulation : Cross-reference bioassay results (e.g., IC values) with structural analogs (see table below) to identify trends.

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.

- Meta-Analysis : Use tools like ChemBL or PubChem BioAssay to aggregate data and perform statistical validation.

| Analog | Modification | Reported Activity |

|---|---|---|

| Benzyl 4-oxopiperidine-1-carboxylate | No fluorine | Lower enzyme inhibition |

| 3-Fluoro derivative | Monofluoro at C3 | Moderate cytotoxicity |

| 3,3-Difluoro derivative (target) | Difluoro at C3 | Enhanced selectivity |

Q. How can computational methods predict the compound’s metabolic stability?

Methodological Answer:

- Software Tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate metabolic half-life and cytochrome P450 interactions.

- Key Parameters :

- Lipophilicity (LogP) : Calculated via Molinspiration. Higher LogP may correlate with slower clearance.

- Hydrogen Bonding : Assess potential for Phase II conjugation (e.g., glucuronidation).

- Validation : Compare predictions with in vitro liver microsome assays (e.g., rat/human hepatocytes) to refine models .

Q. What crystallographic challenges arise when determining its structure, and how are they addressed?

Methodological Answer:

- Challenges : Low crystal quality due to fluorine’s high electron density and potential disorder in the benzyl group.

- Solutions :

- Cryocooling : Collect data at 100 K to reduce thermal motion.

- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement.

- High-Resolution Synchrotron Data : Resolve fluorine positions via anomalous scattering (e.g., λ = 0.7 Å).

- Example : A related compound (CAS: 1644667-45-7) required iterative refinement of anisotropic displacement parameters for fluorine atoms .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions (pH < 3) : The ester group hydrolyzes to carboxylic acid, confirmed by NMR (disappearance of benzyl CH signal).

- Basic Conditions (pH > 10) : Rapid hydrolysis occurs, releasing CO and forming the piperidine salt.

- Stability Assay Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。